

# Unveiling the Gas Sorption Characteristics of MOP 35: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MOP 35

Cat. No.: B1177889

[Get Quote](#)

Fuzhou, China - A detailed analysis of the gas sorption properties of the metal-organic polyhedron (MOP) designated as **MOP 35** reveals a material with significant permanent porosity, a key characteristic for potential applications in gas storage and separation. This technical guide provides an in-depth look at its synthesis, activation, and gas sorption behavior, tailored for researchers, scientists, and professionals in drug development.

**MOP 35**, with the molecular formula  $[\text{Co}_{24}(\text{BTC4A})_6(\mu_4\text{-Cl})_6(1,4\text{-BDC})_{12}] \cdot 6\text{Hdma}$ , is a cobalt-based coordination cage. Its structure, a truncated octahedron, is formed through the self-assembly of tetrานuclear cobalt building blocks with mixed organic linkers: p-tert-butylthiocalix[1]arene ( $\text{H}_4\text{BTC4A}$ ) and 1,4-benzenedicarboxylic acid ( $\text{H}_2\text{BDC}$ )[1][2][3]. The permanent porosity of this MOP was confirmed through nitrogen gas adsorption studies, which demonstrated a pseudo-type I isotherm, indicative of a microporous material[2][3].

## Gas Sorption Performance

The gas sorption capabilities of **MOP 35** were evaluated after a rigorous activation process to remove solvent molecules from its pores. The material exhibits a moderately high surface area, calculated to be  $1201 \text{ m}^2/\text{g}$ , which is a significant factor in its capacity for gas uptake.

Nitrogen ( $\text{N}_2$ ) sorption analysis at 77 K is a standard method for characterizing the porosity of such materials. For **MOP 35**, the  $\text{N}_2$  isotherm shows a rapid uptake at low relative pressures, which is characteristic of materials with micropores of a uniform size.

Table 1: Nitrogen Gas Sorption Data for **MOP 35**

| Pressure (P/P <sub>0</sub> ) | N <sub>2</sub> Uptake (cm <sup>3</sup> /g) |
|------------------------------|--------------------------------------------|
| ~0.0 - 0.1                   | 0 - 275                                    |
| 0.1 - 0.4                    | 275 - 310                                  |
| 0.4 - 0.9                    | 310 - 330                                  |
| ~1.0                         | 330                                        |

Note: The data presented is an interpretation of the graphical isotherm from the source publication. The uptake values are approximate.

## Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and further development of this material. The following sections detail the synthesis, activation, and gas sorption measurement procedures as described in the foundational research.

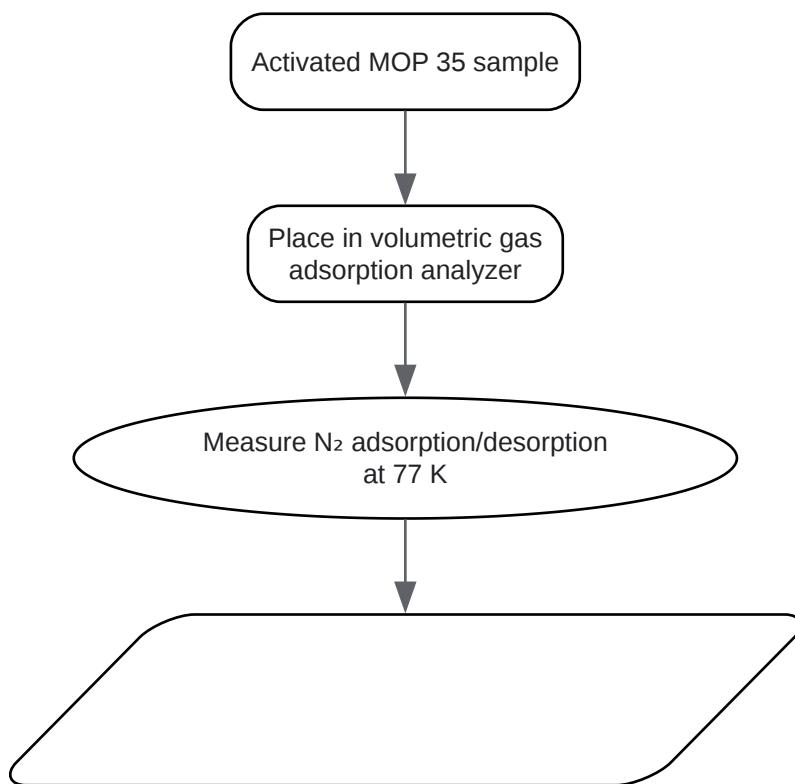
### Synthesis of MOP 35

The synthesis of **MOP 35** is achieved through a solvothermal reaction involving the cobalt salt, the two organic linkers, and a source of chloride ions in a dimethylformamide (DMF) and methanol solvent system.

Caption: Workflow for the synthesis of **MOP 35**.

### Activation Procedure

Prior to gas sorption analysis, the as-synthesized **MOP 35** crystals must be activated to ensure the pores are free of solvent molecules. This is a critical step to reveal the material's permanent porosity.




[Click to download full resolution via product page](#)

Caption: Activation workflow for **MOP 35**.

## Gas Sorption Measurement

The porosity and surface area of the activated **MOP 35** were determined by measuring its nitrogen ( $N_2$ ) adsorption and desorption isotherms at 77 K using a volumetric gas adsorption analyzer.



[Click to download full resolution via product page](#)

Caption: Workflow for gas sorption measurement.

## Conclusion

**MOP 35** demonstrates notable permanent porosity and a significant surface area, making it a material of interest for further investigation in the fields of gas storage and separation. The detailed experimental protocols provided herein offer a foundation for researchers to build upon, enabling further exploration of this and similar porous coordination cages for a variety of applications. The pseudo-type I nitrogen isotherm confirms the microporous nature of the material, a desirable characteristic for selective gas adsorption processes. Further studies

investigating the sorption properties with other gases such as carbon dioxide and hydrogen would be beneficial to fully assess its potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dynamic and transformable Cu<sub>12</sub> cluster-based C-H···π-stacked porous supramolecular frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unveiling the Gas Sorption Characteristics of MOP 35: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177889#gas-sorption-properties-of-mop-35]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)